molecular formula C7H12O4 B1677414 Monomethyl adipate CAS No. 627-91-8

Monomethyl adipate

Cat. No.: B1677414
CAS No.: 627-91-8
M. Wt: 160.17 g/mol
InChI Key: UOBSVARXACCLLH-UHFFFAOYSA-N
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Description

Monomethyl adipate, also known as adipic acid monomethyl ester, is an organic compound with the molecular formula C7H12O4. It is a dicarboxylic acid monoester derived from adipic acid. This compound is commonly used as an intermediate in organic synthesis and various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monomethyl adipate is typically synthesized through the esterification of adipic acid with methanol. The reaction is catalyzed by an acidic catalyst such as concentrated sulfuric acid. The mixture is heated and refluxed in an organic solvent like toluene. After the reaction, the product is purified through distillation and drying .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar esterification processes. Adipic acid and methanol are used in a molar ratio with concentrated sulfuric acid as the catalyst. The reaction temperature is maintained between 70–100°C for 1–4 hours. The product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Monomethyl adipate undergoes various chemical reactions, including:

    Esterification: Formation of esters through reaction with alcohols.

    Hydrolysis: Breaking down into adipic acid and methanol in the presence of water and an acid or base.

    Oxidation: Can be oxidized to form adipic acid.

Common Reagents and Conditions:

    Esterification: Methanol, concentrated sulfuric acid, toluene.

    Hydrolysis: Water, acidic or basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products:

    Esterification: this compound.

    Hydrolysis: Adipic acid and methanol.

    Oxidation: Adipic acid.

Scientific Research Applications

Scientific Research Applications

Monomethyl adipate serves as an important intermediate in various scientific research fields:

  • Chemistry : It is utilized in the synthesis of diverse organic compounds. Its role as an intermediate facilitates the formation of esters and other derivatives through reactions such as esterification and hydrolysis.
  • Biology : In biological research, this compound acts as a plasticizer in the preparation of biological samples. This property enhances the flexibility and durability of materials used in laboratory settings.
  • Medicine : The compound is employed in synthesizing pharmaceutical intermediates. Its derivatives can be crucial in developing drugs that require specific chemical functionalities.
  • Industry : this compound is used in producing polymers, resins, and plasticizers. It contributes to creating materials with desirable mechanical properties and thermal stability.

Case Study 1: Production of Biodegradable Plastics

Research has demonstrated that this compound can be used to create biodegradable plastics. In a study involving the synthesis of polyesters from this compound, researchers found that these materials exhibited excellent mechanical properties while being environmentally friendly. The incorporation of this compound into polymer matrices improved flexibility and reduced brittleness compared to conventional plastics .

Case Study 2: Role in Metabolic Engineering

In metabolic engineering applications, this compound has been explored for producing branched chiral diacids. A study highlighted its utility in converting lignin-derived aromatics into valuable chemicals using engineered Escherichia coli. The research focused on optimizing enzyme pathways to enhance the yield of adipic acid analogs from this compound, showcasing its potential in sustainable chemical production .

Data Table: Applications Overview

Application AreaDescriptionExamples
ChemistryIntermediate for organic synthesisEsterification reactions
BiologyPlasticizer for biological samplesEnhanced sample flexibility
MedicinePharmaceutical intermediatesDrug synthesis pathways
IndustryProduction of polymers and resinsBiodegradable plastics

Mechanism of Action

The mechanism of action of monomethyl adipate involves its role as an intermediate in various chemical reactions. It acts as a reactant in esterification and hydrolysis reactions, facilitating the formation of other compounds. The molecular targets and pathways involved include interactions with alcohols and acids to form esters and carboxylic acids .

Comparison with Similar Compounds

Monomethyl adipate can be compared with other similar compounds such as:

    Dimethyl adipate: Similar in structure but has two ester groups instead of one.

    Monoethyl adipate: Similar esterification product but uses ethanol instead of methanol.

    Methyl adipoyl chloride: A derivative used in different chemical reactions.

Uniqueness: this compound is unique due to its specific esterification properties and its role as an intermediate in various industrial and research applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for monomethyl adipate, and how can reaction efficiency be optimized using spectroscopic characterization techniques?

this compound is typically synthesized via esterification of adipic acid with methanol under acid catalysis. Optimization involves monitoring reaction progress using gas chromatography (GC) to assess purity (e.g., >93.0% purity confirmed via GC in commercial batches ). Spectroscopic techniques like 1^1H-NMR are critical for structural validation; for example, the 1^1H-NMR spectrum of 4-oxo this compound in D2_2O reveals distinct proton environments, such as methyl ester peaks at δ 3.6 ppm and carboxylate protons at δ 2.3–2.5 ppm . Reaction efficiency can be enhanced by adjusting molar ratios, catalyst loading, and reflux duration, with GC-MS or NMR used to confirm esterification completion.

Q. How is this compound characterized using spectroscopic methods such as NMR and GC, and what are the critical spectral markers to confirm its structural integrity?

Key NMR markers include the methyl ester singlet (CH3OCH_3O–) at δ 3.6–3.7 ppm and methylene protons (CH2CH_2) adjacent to carbonyl groups at δ 2.2–2.4 ppm . GC analysis, as reported in reagent-grade this compound, confirms purity >93.0% with retention times calibrated against standards . Impurity profiling (e.g., residual adipic acid or methanol) requires tandem methods like GC-MS or HPLC with UV detection.

Q. What are the recommended laboratory handling and storage protocols for this compound to ensure safety and prevent degradation?

this compound should be stored at 2–8°C in airtight containers to prevent hydrolysis . Safety data sheets (SDS) advise using personal protective equipment (PPE) such as gloves and goggles, as the compound may cause skin/eye irritation . Spills should be neutralized with inert absorbents (e.g., vermiculite), and waste disposed via approved chemical channels .

Advanced Research Questions

Q. What are the key challenges in electrochemical synthesis of sebacic acid from this compound using parallel-plate reactors, and how can anode material selection and electrolyte composition address these limitations?

Conventional parallel-plate reactors face challenges such as platinum anode dissolution in liquid electrolytes and hydrogen evolution at the cathode, which reduce Faradaic efficiency . Substituting platinum with dimensionally stable anodes (e.g., mixed-metal oxides) and optimizing electrolyte composition (e.g., non-aqueous solvents with ionic liquids) can mitigate anode corrosion. Recent studies suggest using pulsed electrolysis to suppress hydrogen evolution and enhance decarboxylation yields .

Q. How do density functional theory (DFT) calculations and experimental design (e.g., response surface methodology) elucidate the decarboxylation mechanism of this compound on platinum electrodes?

DFT studies reveal strong electron-orbital hybridization between this compound and platinum surfaces, lowering the activation energy for decarboxylation . Experimental optimization via response surface methodology (RSM) identifies optimal parameters: current density (≥100 mA/cm2^2), H2_2O content (5–10 vol%), and neutralization of acidic byproducts to maximize dimethyl sebacate yields . This integrated approach bridges theoretical insights with scalable reactor designs.

Q. What methodological approaches resolve contradictions in safety assessment data between this compound and structurally similar adipate esters (e.g., dibutyl or diethylhexyl adipates) in non-cosmetic research contexts?

While dibutyl adipate initially lacked sufficient safety data for cosmetics, subsequent re-evaluations leveraged in vitro toxicity assays (e.g., Ames test) and metabolic studies to confirm low bioaccumulation . For this compound, extrapolating these methods requires comparative hydrolysis kinetics (e.g., rapid ester cleavage in vivo) and metabolite profiling to assess toxicity pathways . Discrepancies in carcinogenicity data for di(2-ethylhexyl) adipate (hepatotoxic in mice but not rats ) highlight the need for species-specific models.

Q. How does this compound function as an intermediate in the ammoniation pathway for adiponitrile production, and what catalytic systems enhance its conversion efficiency?

In the adipate ammoniation route, this compound reacts with ammonia under high-temperature catalysis (e.g., metal oxides) to form adiponitrile, a nylon precursor . Recent advances use zeolite-supported catalysts to improve selectivity and reduce byproducts like methylamine. Kinetic studies reveal that ester group lability in this compound facilitates nucleophilic attack by ammonia, enabling higher conversion rates compared to diesters .

Q. What experimental strategies mitigate hydrogen evolution side reactions during the electrochemical coupling of this compound, and how do these impact overall Faradaic efficiency?

Hydrogen evolution competes with decarboxylation at the cathode, reducing product yields. Strategies include:

  • pH control : Neutral or slightly basic electrolytes suppress proton reduction .
  • Catalyst modification : Palladium or nickel cathodes lower hydrogen overpotential .
  • Flow reactors : Continuous removal of H2_2 gas prevents bubble formation and electrode fouling . Faradaic efficiencies >80% are achievable under optimized current densities (150–200 mA/cm2^2) .

Q. In computational studies of this compound reactivity, how do solvent models and basis set selections influence the accuracy of predicted adsorption energies on catalytic surfaces?

Solvent models (e.g., implicit water via COSMO) and hybrid basis sets (e.g., B3LYP/6-311++G**) are critical for simulating adsorption on platinum. Studies show that explicit solvent molecules improve predictions of interfacial charge transfer, while van der Waals corrections account for non-covalent interactions between the ester and metal surface .

Q. How do variations in supporting electrolyte concentration and water content affect the decarboxylation kinetics of this compound in high-current-density electrolysis systems?

Electrolyte conductivity (e.g., 0.5 M Na2_2SO4_4) ensures uniform current distribution, while water content >5% enhances proton mobility but risks hydrolysis. Kinetic profiling shows pseudo-first-order decarboxylation rates (kobsk_{obs} ≈ 0.15 min1^{-1}) at 100 mA/cm2^2, with optimal water content balancing ion transport and ester stability .

Properties

IUPAC Name

6-methoxy-6-oxohexanoic acid
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InChI

InChI=1S/C7H12O4/c1-11-7(10)5-3-2-4-6(8)9/h2-5H2,1H3,(H,8,9)
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InChI Key

UOBSVARXACCLLH-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)CCCCC(=O)O
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Molecular Formula

C7H12O4
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DSSTOX Substance ID

DTXSID9044451
Record name Methyl hydrogen adipate
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Molecular Weight

160.17 g/mol
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Physical Description

Clear light yellow viscous liquid; mp = 7-9 deg C; [Sigma-Aldrich MSDS], Solid
Record name Monomethyl adipate
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Record name Mono-methyl-adipate
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CAS No.

627-91-8
Record name Monomethyl adipate
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Record name Hexanedioic acid, 1-methyl ester
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Record name Methyl hydrogen adipate
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Record name MONOMETHYL ADIPATE
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Synthesis routes and methods

Procedure details

Into a 10-mL volumetric flask was added 0.1616 g(1.01 mmol, 0.101 M) of 5-cyanopentanoic acid methyl ester, 9.65 mL of potassium phosphate buffer (50 mM, pH 7.0), and 0.20 mL of a 50 wt % cell suspension (0.10 g wet cell weight, 0.024 g dry cell weight) of Acidovorax facilis 72W (ATCC 55746) cells in 0.35 M potassium phosphate buffer (pH 7.0, previously heat-treated at 50° C. for 1 h), and the resulting 10 mL suspension stirred at 25° C. Samples (0.100 mL) were withdrawn and mixed with 0.300 mL of distilled water, centrifuged, then 0.180 mL of the 1:4 diluted supernatant was mixed with 0.020 mL of 0.750 M N-methylpropionamide (HPLC external standard solution). The resulting solution was analyzed by HPLC. After 4.0 h, the conversion of 5-cyanopentanoic acid methyl ester was complete, and the yield (determined by HPLC) of Hexanedioic acid monomethyl ester and hexanedioic acid were 99%, and 1%, respectively, with no production of 5-cyanopentanoic acid.
Quantity
0.1616 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
potassium phosphate
Quantity
9.65 mL
Type
solvent
Reaction Step One
[Compound]
Name
suspension
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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